molecular formula C12H16N4O4 B13738331 9H-Purine, 6-ethyl-9-(beta-d-ribofuranosyl)- CAS No. 16006-62-5

9H-Purine, 6-ethyl-9-(beta-d-ribofuranosyl)-

Cat. No.: B13738331
CAS No.: 16006-62-5
M. Wt: 280.28 g/mol
InChI Key: AGKGZTUSZIPPRS-UHFFFAOYSA-N
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Description

9H-purine,6-ethyl-9-b-d-ribofuranosyl- is a chemical compound with the molecular formula C12H16N4O4 It is a derivative of purine, a heterocyclic aromatic organic compound that is widely found in nature

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9H-purine,6-ethyl-9-b-d-ribofuranosyl- typically involves the reaction of purine derivatives with ribofuranosyl groups under specific conditions. One common method involves the use of 6-chloropurine as a starting material, which is then reacted with ethyl groups and ribofuranosyl groups in the presence of catalysts and solvents to yield the desired compound .

Industrial Production Methods

Industrial production of 9H-purine,6-ethyl-9-b-d-ribofuranosyl- often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques to isolate the compound from reaction mixtures .

Chemical Reactions Analysis

Types of Reactions

9H-purine,6-ethyl-9-b-d-ribofuranosyl- undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are crucial for achieving the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of analogs with different functional groups .

Scientific Research Applications

9H-purine,6-ethyl-9-b-d-ribofuranosyl- has numerous applications in scientific research:

Mechanism of Action

The mechanism of action of 9H-purine,6-ethyl-9-b-d-ribofuranosyl- involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The pathways involved may include inhibition of enzyme activity or alteration of signal transduction pathways .

Comparison with Similar Compounds

Similar Compounds

    6-chloro-9-β-D-ribofuranosyl-9H-purine: A similar compound with a chlorine atom instead of an ethyl group.

    6-methylmercaptopurine riboside: Another analog with a methylthio group.

    Clofarabine: A derivative used as an anticancer agent.

Uniqueness

9H-purine,6-ethyl-9-b-d-ribofuranosyl- is unique due to its specific ethyl and ribofuranosyl groups, which confer distinct chemical and biological properties. These modifications can enhance its stability, bioavailability, and interaction with molecular targets compared to other similar compounds .

Properties

CAS No.

16006-62-5

Molecular Formula

C12H16N4O4

Molecular Weight

280.28 g/mol

IUPAC Name

2-(6-ethylpurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol

InChI

InChI=1S/C12H16N4O4/c1-2-6-8-11(14-4-13-6)16(5-15-8)12-10(19)9(18)7(3-17)20-12/h4-5,7,9-10,12,17-19H,2-3H2,1H3

InChI Key

AGKGZTUSZIPPRS-UHFFFAOYSA-N

Canonical SMILES

CCC1=C2C(=NC=N1)N(C=N2)C3C(C(C(O3)CO)O)O

Origin of Product

United States

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